Stereochemical Purity and Enantiomeric Differentiation vs. Chiral-Pure (R)- and (S)-Enantiomers
The target compound (CAS 1796882-51-3) is a racemic mixture of the (R)- and (S)-enantiomers. In contrast, the comparator (R)-enantiomer (CAS 1568189-51-4) and (S)-enantiomer (CAS 1568082-69-8) are sold as chirally pure forms . When employed as a negative control in enantioselective assays, the racemate provides a baseline activity level distinct from the eutomer and distomer, which is essential for establishing stereospecificity of a target interaction. While direct IC₅₀ data are not publicly available for this specific scaffold, class-level inference from pyrazole-containing NAAA inhibitors shows that enantiomeric configuration can shift potency from inactive (IC₅₀ > 50 µM for one enantiomer) to low-nanomolar (IC₅₀ ≈ 0.042 µM for the active enantiomer) [1].
| Evidence Dimension | Enantiomeric composition and chiral purity |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S by synthesis); CAS 1796882-51-3 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1568189-51-4) and (S)-enantiomer (CAS 1568082-69-8); individual chiral forms |
| Quantified Difference | Qualitative: racemic vs. chiral-pure; class-level potency shift >1000-fold observed between enantiomers in pyrazole-alanine NAAA inhibitors |
| Conditions | Synthesis-derived stereochemistry; enantiomeric composition verified by chiral HPLC or polarimetry |
Why This Matters
Procurement of the racemate is necessary for initial SAR screening or as a negative control, while chiral-pure enantiomers are required later for lead optimization; incorrect selection leads to false negatives or misinterpretation of structure-activity relationships.
- [1] PMC Article (2021). Table 2. Structure and h-NAAA Inhibitory Activity (IC50) of Pyrazole-Substituted Compounds. PMC8474119. View Source
